![molecular formula C18H14N2O3S B2442406 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-92-3](/img/structure/B2442406.png)
2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of coumarin-pyrimidine derivatives involves a four-component reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol . All the synthesized compounds were well-characterized by IR, NMR, and mass spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of the compound was characterized by IR, NMR, and mass spectroscopic techniques . The FT-IR (KBr, cm −1) ν max: 3646.58 (O–H), 3446.66 (N–H), 1735.86, 1644.24 (C=O); 1 H NMR (400 MHz, DMSO-d 6) δ (ppm): 1.38 (t, J = 4.6,3H, –CH 3) 1.51 (quintet, J = 4.6, 2H, piperidine C4–CH 2), 1.58 (quintet, J = 6.2, 4H, piperidine C3/C5–CH 2), 3.24 (t, J = 4.6, 4H, piperidine C2/C6–CH 2), 3.52 (q, J = 6.4 Hz, 2H, –CH 2), 4.89 (s, 1H, –OH), 6.08 (s,1H, ArCH–), 6.85 (q, 4H, Ar–H), 7.02 (d, J = 8.2 Hz, 1H, Ar–H), 7.36 (d, J = 4.6 Hz, 1H, Ar–H), 7.76 (d, J = 8 Hz, 1H, Ar–H), 8.13 (s, 1H, Ar–H), 11.21 (s, 2H, pyrimidine-NH), 17.08 (s, 1H, coumarin-OH); 13 C NMR (100 MHz, DMSO-d 6) δ (ppm): 22.0, 22.7, 33.3, 44.4, 100.3, 107.9, 119.6, 121.6, 123.6, 125.6, 130.2, 133.1, 135.6, 157.4, 164.9, 168.2, 173.2 .
Chemical Reactions Analysis
The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 254–256 °C . The yield of the compound is 80% .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A key area of application for the compound involves its synthesis and the exploration of its chemical properties. Research has demonstrated efficient methods for synthesizing a variety of chromeno[2,3-d]pyrimidine derivatives, including 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. For instance, one study outlines a catalyst-free one-pot synthesis method for creating a series of these compounds, highlighting the eco-friendliness and high yields of the process (Brahmachari & Nayek, 2017). Another approach involves using trisodium citrate dihydrate as a catalyst under ultrasound assistance, emphasizing the procedure's efficiency and environmental benefits (Brahmachari & Nurjamal, 2019).
Antimicrobial and Antitubercular Activities
Several studies have focused on the antimicrobial and antitubercular potential of chromeno[2,3-d]pyrimidine derivatives. Compounds synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile showed significant activity against Mycobacterium tuberculosis and various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents (Kamdar et al., 2011). The structural modification of these compounds appears to play a crucial role in enhancing their biological activities, providing a foundation for future drug development efforts.
Anticancer Potential
The search for new anticancer agents has also led to the investigation of chromeno[2,3-d]pyrimidine derivatives. One study reports the synthesis of fused coumarino-[4,3-d]-pyrimidine derivatives and their subsequent evaluation for cytotoxicity against a hepatocellular carcinoma cell line, highlighting the potential of these compounds as anticancer agents (Sherif & Yossef, 2013).
Corrosion Inhibition
Another interesting application area is in corrosion inhibition. Pyrimidine-2-thione derivatives, which share structural similarities with the compound of interest, have been studied for their effectiveness in preventing mild steel corrosion in acidic environments. This research underscores the potential of such compounds in industrial applications to protect metals from corrosive damage (Soltani et al., 2015).
Orientations Futures
Pyrimidines are a promising class of compounds with a wide range of pharmacological effects. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)19-16(20-18(13)24)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJBTOIWJBDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

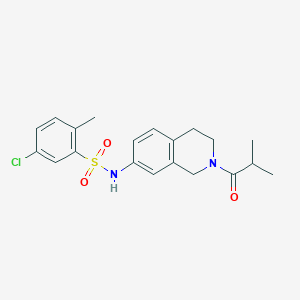
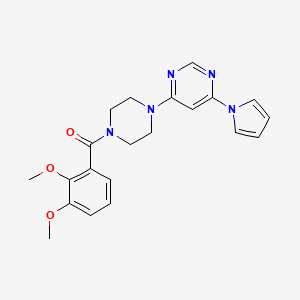
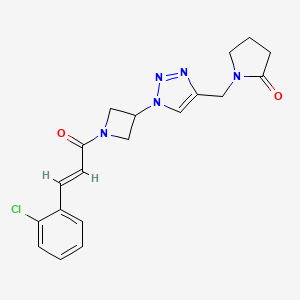
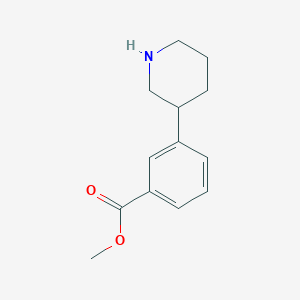
![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)

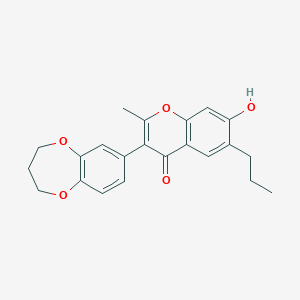
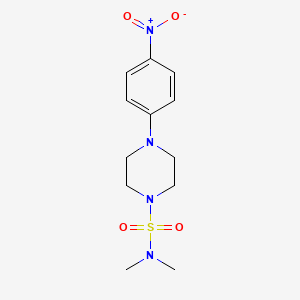
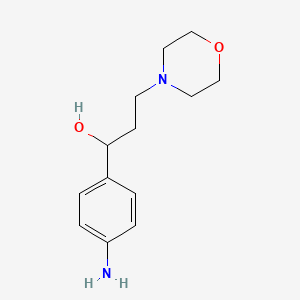
![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)
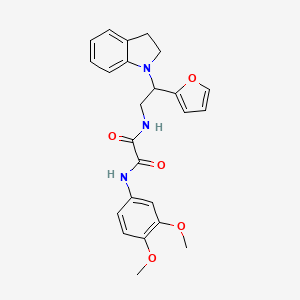
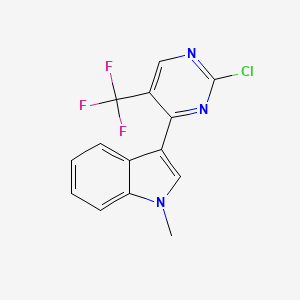
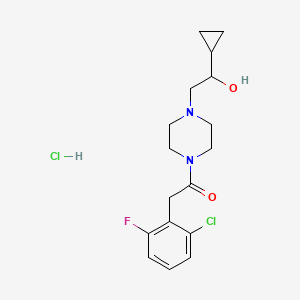
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)